N'-Hydroxy-4-(methylthio)benzimidamide
Description
N'-Hydroxy-4-(methylthio)benzimidamide is a benzimidamide derivative characterized by a hydroxy group (-OH) at the amidine nitrogen and a methylthio (-SMe) substituent at the para position of the benzene ring. The methylthio group likely influences electronic and steric properties, modulating solubility, reactivity, and intermolecular interactions compared to other substituents (e.g., fluorine, hydroxymethyl, or nitro groups) . Benzimidamides and amidoximes are widely studied for their roles in medicinal chemistry, particularly in enzyme inhibition, antimicrobial activity, and as precursors for heterocyclic compounds .
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N'-hydroxy-4-methylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI Key |
FERZLTOGCPKONO-UHFFFAOYSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Hydroxy-4-(methylthio)benzimidamide can be synthesized through the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically carried out at a temperature of 60-70°C for about 4 hours . The presence of the oxime proton peak in 1H-NMR and IR spectra confirms the formation of the compound .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-4-(methylthio)benzimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-4-(methylthio)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
N’-Hydroxy-4-(methylthio)benzimidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Hydroxy-4-(methylthio)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylthio groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Methylthio (-SMe) vs. For example, hydroxymethyl derivatives are soluble in methanol and DMF, whereas methylthio analogs may require nonpolar solvents .
- Methylthio vs. Fluorine : Fluorinated benzimidamides exhibit strong intermolecular interactions (e.g., N–H⋯F), leading to isostructurality and polymorphic diversity, which are less documented for methylthio derivatives .
- Methylthio vs. Nitro (-NO2): Nitro-substituted analogs demonstrate higher cytotoxicity, likely due to redox-active nitro groups, whereas methylthio derivatives may favor sulfur-mediated interactions (e.g., metal binding) .
Critical Analysis of Structural and Functional Divergence
- Crystal Packing : Fluorinated benzimidamides form robust 3D isostructural frameworks via N–H⋯F and C–H⋯F interactions, whereas methylthio derivatives may rely on S⋯π or S–H interactions, which are understudied .
- Solubility : Methylthio’s hydrophobicity contrasts with the solubility of hydroxymethyl analogs in alcohols and DMF, suggesting divergent formulation strategies .
- Stability: The -SMe group may confer resistance to oxidative degradation compared to -CH2OH or -NO2 substituents, enhancing shelf-life in pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
